molecular formula C11H12O3 B12567187 1-(4-Acetylphenyl)-2-methoxyethan-1-one CAS No. 192225-37-9

1-(4-Acetylphenyl)-2-methoxyethan-1-one

Cat. No.: B12567187
CAS No.: 192225-37-9
M. Wt: 192.21 g/mol
InChI Key: MNESCEZBOVODHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylphenyl)-2-methoxyethan-1-one is a substituted acetophenone derivative featuring an acetyl group at the para position of the phenyl ring and a methoxy group on the adjacent carbon of the ethanone chain. Its molecular formula is C₁₁H₁₂O₃ (molecular weight: 192.21 g/mol). This compound is structurally distinct due to the juxtaposition of electron-withdrawing (acetyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. It serves as a key intermediate in synthesizing bioactive molecules, such as COX inhibitors and heterocyclic derivatives (e.g., imidazole-carboxamides and dihydropyridines) .

Properties

CAS No.

192225-37-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(4-acetylphenyl)-2-methoxyethanone

InChI

InChI=1S/C11H12O3/c1-8(12)9-3-5-10(6-4-9)11(13)7-14-2/h3-6H,7H2,1-2H3

InChI Key

MNESCEZBOVODHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-2-methoxyethan-1-one typically involves the reaction of 4-acetylphenyl derivatives with methoxyethanone under controlled conditions. One common method is the Michael addition reaction, where aromatic alcohols react with 4-acetylphenyl-pyrrole-2,5-diones to form the desired product . This reaction is often carried out in the presence of a base such as pyridine or triethylamine in solvents like ethanol or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Acetylphenyl)-2-methoxyethan-1-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-(4-Acetylphenyl)-2-methoxyethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(4-Acetylphenyl)-2-methoxyethan-1-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
1-(4-Acetylphenyl)-2-methoxyethan-1-one C₁₁H₁₂O₃ 192.21 4-acetyl, 2-methoxy Intermediate for COX inhibitors
1-(4-Methoxyphenyl)ethan-1-one C₉H₁₀O₂ 150.17 4-methoxy Solvent, fragrance precursor
1-(4-Hydroxy-3-methoxyphenyl)-2-methoxyethanone C₁₀H₁₂O₄ 196.20 4-hydroxy, 3-methoxy, 2-methoxy Antioxidant potential
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone C₁₅H₁₄O₃S 286.34 4-methyl, 2-sulfonyl Crystallography studies
1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-octahydroquinazolin-5-one C₂₄H₂₆N₂O₂ 374.48 Quinazoline core, acetylphenyl COX-1/2 inhibition (IC₅₀: 0.2–1.8 μM)

Key Observations :

  • Electron Effects: The acetyl group in the target compound reduces electron density on the aromatic ring, while the methoxy group donates electrons via resonance. This dual effect may enhance stability in electrophilic substitution reactions compared to simpler acetophenones .
  • Bioactivity : Quinazoline derivatives (e.g., compounds 6–15 in ) with the 4-acetylphenyl moiety show potent COX inhibition, suggesting the acetyl group is critical for binding. However, the methoxy group in the target compound might reduce gastrointestinal toxicity compared to acidic NSAIDs .

Physicochemical Properties

  • Melting Point: Data for the target compound is unavailable, but analogs like 1-(4-Hydroxy-3-methoxyphenyl)-2-methoxyethanone (m.p. ~180°C) suggest that hydroxyl groups significantly elevate melting points compared to non-hydroxylated derivatives .
  • Synthetic Yields : Pyridin-2-one derivatives derived from 1-(4-Acetylphenyl) precursors achieve yields of 65–75%, indicating favorable reactivity under reflux conditions . In contrast, imidazole-carboxamide derivatives (e.g., 3ag in ) are synthesized in 86% yield, highlighting the efficiency of light-mediated protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.